N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide
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Overview
Description
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a cyclopropyl group, and an oxalamide linkage, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer activity.
5-(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl compounds: These compounds also feature the benzo[d][1,3]dioxole group and have applications in various chemical reactions.
Uniqueness
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is unique due to its combination of structural elements, which confer specific chemical reactivity and potential biological activity. Its oxalamide linkage and cyclopropyl group distinguish it from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-13-3-1-12(2-4-13)19(7-8-19)10-21-17(23)18(24)22-14-5-6-15-16(9-14)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHZWERMJHPNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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